molecular formula C11H20O3 B1595945 10-Oxoundecanoic acid CAS No. 676-00-6

10-Oxoundecanoic acid

Cat. No.: B1595945
CAS No.: 676-00-6
M. Wt: 200.27 g/mol
InChI Key: UKHMENMPHVRROO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 10-Oxoundecanoic acid are currently unknown. This compound is a saturated carboxylic acid , and it’s likely to interact with various biological molecules in the body.

Mode of Action

As a carboxylic acid, it may participate in various biochemical reactions such as esterification, amidation, and ionization, which could influence the function of target molecules .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not yet fully understood. Given its chemical structure, it might be involved in fatty acid metabolism or other lipid-related pathways. More research is needed to elucidate the exact pathways and their downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a carboxylic acid, it is expected to be well-absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion patterns would depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its chemical nature, it might influence cellular processes such as energy metabolism, signal transduction, or membrane integrity. These effects would depend on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, its ionization state and thus its reactivity could be affected by pH. Similarly, its stability and efficacy could be influenced by temperature and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Oxoundecanoic acid can be synthesized through the oxidation of undecenoic acid. One common method involves the use of sodium hypochlorite (NaOCl) as the oxidizing agent in the presence of a phase-transfer catalyst. The reaction is typically carried out in a two-phase system consisting of an organic solvent, such as dichloromethane, and an aqueous phase containing the oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 10-Oxoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert this compound into dicarboxylic acids.

    Reduction: Reduction reactions can yield 10-hydroxyundecanoic acid.

    Substitution: The ketone group can undergo nucleophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite (NaOCl) in the presence of a phase-transfer catalyst.

    Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products Formed:

Scientific Research Applications

10-Oxoundecanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    Undecanoic acid: A saturated fatty acid with similar chain length but lacking the ketone functional group.

    10-Hydroxyundecanoic acid: A reduction product of 10-oxoundecanoic acid with a hydroxyl group instead of a ketone.

    9-Acetyl pelargonic acid: Another oxo carboxylic acid with a similar structure but differing in the position of the ketone group.

Uniqueness: this compound is unique due to the presence of the ketone functional group at the tenth carbon atom, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

10-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHMENMPHVRROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217917
Record name Undecanoic acid, 10-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676-00-6
Record name Undecanoic acid, 10-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 10-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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